4-Bromo-2-(3-methoxypropoxy)-phenol
Description
Properties
Molecular Formula |
C10H13BrO3 |
|---|---|
Molecular Weight |
261.11 g/mol |
IUPAC Name |
4-bromo-2-(3-methoxypropoxy)phenol |
InChI |
InChI=1S/C10H13BrO3/c1-13-5-2-6-14-10-7-8(11)3-4-9(10)12/h3-4,7,12H,2,5-6H2,1H3 |
InChI Key |
LMLTYVJDCFTZJR-UHFFFAOYSA-N |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Electronic and Steric Effects
- 4-Bromo-2-(1H-pyrazol-3-yl)phenol (): The pyrazole substituent introduces nitrogen-based lone pairs, enhancing metal coordination capabilities. This contrasts with the 3-methoxypropoxy group in the target compound, which lacks direct metal-binding sites but may improve solubility in non-polar media due to its ether chain .
- 4-Bromo-2-trifluoromethylphenol (): The electron-withdrawing trifluoromethyl group increases phenol acidity (lower pKa) compared to the electron-donating 3-methoxypropoxy group, which would raise pKa and reduce acidity .
Solubility and Stability
- 4-Bromo-2-(2-hydroxyethyl)phenol (): The hydroxyethyl group enables hydrogen bonding, increasing aqueous solubility. In contrast, the 3-methoxypropoxy group’s ether linkage reduces hydrogen bonding but enhances lipid membrane permeability .
- 4-Bromo-2-(dimethoxymethyl)phenol (): The dimethoxymethyl acetal group confers hydrolytic stability under neutral conditions, whereas the methoxypropoxy chain may undergo oxidative degradation in biological systems .
Antimicrobial and Fungicidal Activity
- 4-Bromo-2-(1H-pyrazol-3-yl)phenol (): Forms Cu(II), Zn(II), and Ni(II) complexes with significant fungicidal activity against Phomopsis viticola, a grapevine pathogen. The pyrazole moiety likely facilitates metal coordination, a feature absent in the target compound .
- The target compound’s methoxypropoxy group may instead favor applications in drug delivery or polymer chemistry .
Coordination Chemistry
- 4-Bromo-2-{(E)-3-[1-(hydroxyimino)ethyl]phenyliminomethyl}phenol (): A Schiff base ligand with strong coordination to metals via imine and oxime groups. The target compound’s ether substituent lacks such coordination sites but may serve as a precursor for synthesizing crown ethers or supramolecular assemblies .
Data Table: Key Properties of Compared Compounds
Preparation Methods
Acetylation of Guaiacol
Guaiacol (2-methoxyphenol) undergoes acetylation to protect the hydroxyl group, forming 2-methoxyphenyl acetate. This step prevents oxidation or unwanted electrophilic substitution during subsequent reactions.
Procedure :
-
Guaiacol (70 g, 0.56 mol) is treated with acetic anhydride (84 g, 0.82 mol) and catalytic iodine (0.21 g) at 30–35°C for 5–6 hours.
Mechanistic Insight :
Acetylation proceeds via nucleophilic acyl substitution, where the hydroxyl oxygen attacks the electrophilic carbonyl carbon of acetic anhydride.
Bromination at Position 4
Bromination of 2-methoxyphenyl acetate introduces a bromine atom at position 4, leveraging the directing effects of the methoxy and acetyloxy groups.
Conditions :
-
Reagents : N-Bromosuccinimide (NBS, 1.0 equiv) and benzoyl peroxide (radical initiator) in acetonitrile.
Side Reactions :
Para-bromination dominates due to the electron-donating methoxy group, though minor ortho products may form. Purification via recrystallization or column chromatography ensures regioselectivity.
Hydrolysis to 4-Bromo-2-Methoxyphenol
The acetyl protecting group is removed under basic conditions to regenerate the phenolic hydroxyl.
Procedure :
Etherification with 3-Methoxypropyl Chloride
Williamson ether synthesis introduces the 3-methoxypropoxy group at position 2.
Conditions :
Challenges :
Competing elimination reactions are minimized by using polar aprotic solvents and controlled temperatures.
Demethylation to Generate Phenolic Hydroxyl
The final step involves cleaving the methoxy group at position 2 to yield the target phenol.
Procedure :
Mechanistic Insight :
BBr₃ coordinates to the methoxy oxygen, facilitating nucleophilic attack by bromide and subsequent methyl group abstraction.
Comparative Analysis of Bromination Methodologies
Bromination efficiency varies significantly with reagent systems:
Key Observations :
-
Radical bromination (NBS) offers milder conditions but lower regioselectivity.
-
Copper(II) bromide enables high para selectivity but requires elevated temperatures.
Etherification and Side-Chain Installation
The 3-methoxypropoxy group is installed via nucleophilic substitution. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Base | K₂CO₃ | 83.6% |
| Solvent | DMF | Enhances solubility |
| Reaction Time | 8 hours | Maximizes conversion |
Side Reactions :
-
Alkylation of the phenolic oxygen competes but is mitigated by using excess 3-chloropropyl methyl ether.
Deprotection and Final Product Isolation
Demethylation with BBr₃ is highly effective but moisture-sensitive. Alternative methods include:
-
HI/AcOH : Reflux with hydroiodic acid and acetic acid (yield: 78%).
Purification :
Final product isolation involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol.
Scalability and Industrial Considerations
The described route is amenable to scale-up, with key considerations:
-
Cost Efficiency : Bulk sourcing of guaiacol and 3-chloropropyl methyl醚 reduces expenses.
-
Waste Management : DMF recovery via distillation and bromide salt recycling align with green chemistry principles.
-
Process Safety : Exothermic reactions (e.g., bromination) require controlled addition and cooling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 4-Bromo-2-(3-methoxypropoxy)-phenol with high purity?
- Method : Use nucleophilic aromatic substitution (SNAr) between 4-hydroxyphenol and 3-bromopropyl bromide in acetone or DMF with K₂CO₃ as a base (60–80°C, 12–24 hrs). Monitor reaction progress via TLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Key Considerations : Excess 3-bromopropyl bromide improves yield; anhydrous conditions minimize hydrolysis of the bromide.
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- NMR : Confirm substitution pattern via ¹H-NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.4–4.2 ppm for methoxy and propoxy groups). ¹³C-NMR should show C-Br at ~30 ppm .
- MS : ESI-MS or EI-MS to verify molecular ion peak at m/z 231.09 (C₉H₁₁BrO₃) .
- FTIR : Detect phenolic -OH stretch (~3200 cm⁻¹) and ether C-O-C (~1250 cm⁻¹) .
Q. What crystallization strategies improve single-crystal X-ray diffraction (SC-XRD) data quality for this compound?
- Solvent Selection : Use slow evaporation of ethanol or dichloromethane/hexane mixtures.
- Software : Refine structures with SHELXL (for small molecules) or OLEX2 (for integrated solution-refinement workflows). Validate hydrogen bonding (e.g., O-H···O interactions) using ORTEP-3 for graphical representation .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of nucleophilic substitutions in this compound?
- Mechanistic Insight : The bromine atom undergoes SN2 substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO). Base strength (e.g., K₂CO₃ vs. DBU) affects reaction rate and byproduct formation. Kinetic studies via HPLC can map substituent effects .
- Case Study : Substitution with NaN₃ yields 4-azido derivatives, useful in click chemistry. Monitor exothermicity to avoid decomposition .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
- DFT Studies : Optimize geometry at B3LYP/6-311+G(d,p) level (Gaussian 09). Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict redox behavior. UV-Vis spectra simulations (TD-DFT) align with experimental λmax .
- Reactivity Descriptors : Fukui indices identify electrophilic/nucleophilic sites; Mulliken charges quantify bromine’s leaving-group ability .
Q. How does crystallographic data resolve contradictions in reported bond angles or torsional strain?
- Analysis : Compare experimental SC-XRD data (e.g., C-O-C bond angles) with DFT-optimized structures. Use SHELXL’s TWIN/BASF commands to address twinning in crystals. Discrepancies >2° suggest lattice strain or solvent effects .
Q. What biological screening protocols assess the compound’s enzyme inhibition or receptor binding potential?
- In Vitro Assays :
- Tyrosinase Inhibition : Monitor L-DOPA oxidation at 475 nm (IC₅₀ calculation).
- CYP450 Binding : Fluorescence quenching with human microsomes.
Q. How do structural analogs (e.g., 4-Bromo-2-(2-methoxypropoxy)-phenol) differ in reactivity or bioactivity?
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
